molecular formula C23H20Cl2N2O4 B4965188 4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide

4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide

Cat. No.: B4965188
M. Wt: 459.3 g/mol
InChI Key: ZJCKIZSHPFNJBW-UHFFFAOYSA-N
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Description

4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes multiple functional groups such as chloro, methoxy, and phenoxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with 2-phenoxypropanoic acid to form an amide intermediate.

    Chlorination: The intermediate is then subjected to chlorination to introduce the chloro groups at specific positions on the aromatic rings.

    Coupling Reaction: The final step involves coupling the chlorinated intermediate with 4-chlorobenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while nucleophilic substitution of the chloro groups can produce various substituted derivatives.

Scientific Research Applications

4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.

    4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide:

Uniqueness

4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4/c1-14(31-17-6-4-3-5-7-17)22(28)26-19-13-21(30-2)20(12-18(19)25)27-23(29)15-8-10-16(24)11-9-15/h3-14H,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCKIZSHPFNJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(C=C2)Cl)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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